4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide
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Overview
Description
This compound is an organic aromatic compound . It belongs to the class of compounds known as sulfanilides, which contain a sulfanilide moiety with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Synthesis Analysis
The synthesis of similar compounds has been reported using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide”:
Cancer Research
This compound has shown potential as an inhibitor of specific protein kinases, which are crucial in the regulation of cell growth and proliferation. By targeting these kinases, it can help in the development of new cancer therapies, particularly for cancers that are resistant to existing treatments .
Neurodegenerative Diseases
Research indicates that this compound may have neuroprotective properties. It can be used to study the mechanisms of neurodegenerative diseases like Alzheimer’s and Parkinson’s, potentially leading to the development of new therapeutic strategies to protect neurons from degeneration .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It can inhibit certain enzymes and pathways involved in the inflammatory response, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Research
This compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. It can be used to develop new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance .
Cardiovascular Disease
Studies suggest that this compound can modulate certain pathways involved in cardiovascular diseases. It may help in the development of drugs aimed at treating conditions like hypertension and atherosclerosis by targeting specific molecular mechanisms .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring, a key component of this compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s action in different environments.
properties
IUPAC Name |
4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-18-8-10-19(11-9-18)30(26,27)25-16-6-4-15(5-7-16)20-14-29-21(24-20)23-17-3-2-12-22-13-17/h2-14,25H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMJAKUUVARRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide |
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